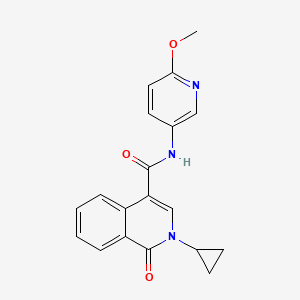

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC20199853

Molecular Formula: C19H17N3O3

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17N3O3 |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H17N3O3/c1-25-17-9-6-12(10-20-17)21-18(23)16-11-22(13-7-8-13)19(24)15-5-3-2-4-14(15)16/h2-6,9-11,13H,7-8H2,1H3,(H,21,23) |

| Standard InChI Key | SCSVWFXQOIQPSC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4 |

Introduction

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique structural arrangement, including a cyclopropyl group, a methoxypyridine moiety, and an isoquinoline backbone. The presence of these functional groups enhances its solubility and biological interactions, making it a promising candidate for drug development.

Synthesis Methods

The synthesis of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be achieved through various chemical methods, often involving condensation reactions. These methods are crucial for modifying the compound to enhance its biological activity or explore structure-activity relationships.

Biological Activities and Potential Applications

Research indicates that 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibits significant biological activities, making it a valuable candidate for therapeutic applications. Interaction studies are essential to understand how this compound interacts with biological targets, which can include enzymes, receptors, or other proteins involved in disease pathways.

Research Findings and Data

While specific data tables for 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide are not readily available in the provided sources, its potential applications across various fields are highlighted by its structural features and biological activities. For similar compounds, research often involves in vitro and in silico studies to evaluate their efficacy and safety profiles.

Comparison with Other Compounds

Other heterocyclic compounds, such as those discussed in the context of anti-inflammatory or anticancer activities, often undergo similar synthesis and evaluation processes. For example, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been studied for their potential as inhibitors of specific enzymes, such as 5-lipoxygenase .

Data Table Example for Similar Compounds

| Compound | Biological Activity | Binding Energy (kcal/mol) | Ki Inhibition Constant |

|---|---|---|---|

| Example 1 | Anti-inflammatory | -8.5 | 807.43 nM |

| Example 2 | Anti-inflammatory | -3.6 | 925.65 µM |

| Example 3 | Anti-inflammatory | -9.0 | 243.23 nM |

This table illustrates how similar compounds are evaluated for their biological activities, which could serve as a model for studying 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume